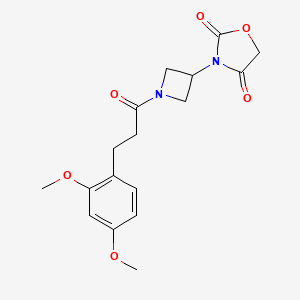

3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[3-(2,4-dimethoxyphenyl)propanoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c1-23-13-5-3-11(14(7-13)24-2)4-6-15(20)18-8-12(9-18)19-16(21)10-25-17(19)22/h3,5,7,12H,4,6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSQYPTZVXZTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)COC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is C17H20N2O6, with a molecular weight of approximately 348.355 g/mol. The structure includes an oxazolidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing the oxazolidine structure exhibit notable antimicrobial properties. Studies have shown that derivatives of oxazolidines can inhibit a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxazolidine Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 15 | |

| Compound B | E. coli | 12 | |

| 3-Dioxo Compound | P. aeruginosa | 14 |

Anti-inflammatory Properties

Compounds featuring the oxazolidine moiety have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Potential

Preliminary studies indicate that 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione may possess anticancer properties. Research has shown that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound C | HeLa | 10 | Apoptosis induction | |

| Compound D | MCF-7 | 15 | Cell cycle arrest |

The biological activity of 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Cellular Uptake : Its structural properties facilitate cellular uptake, enhancing its bioavailability.

- Modulation of Signaling Pathways : It may affect multiple signaling pathways associated with cell proliferation and survival.

Case Studies

Several studies have explored the efficacy of oxazolidine derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) reported that oxazolidine derivatives exhibited significant antibacterial activity against Mycobacterium bovis, suggesting potential for tuberculosis treatment .

- Anticancer Research : In a recent investigation by Paruch et al. (2020), a series of oxazolidine compounds were tested against various cancer cell lines, revealing promising results in terms of cytotoxicity and apoptosis induction .

Scientific Research Applications

Therapeutic Applications

1. Antimicrobial Activity

Research has indicated that derivatives of oxazolidine compounds exhibit significant antimicrobial properties. Studies have shown that certain analogs can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

2. Anticancer Properties

Oxazolidine derivatives have been investigated for their anticancer potential. The presence of the dimethoxyphenyl group in this compound may enhance its ability to interact with cellular targets involved in cancer proliferation. Preliminary studies suggest that it could induce apoptosis in cancer cells, although further investigation is required to elucidate the exact mechanisms .

3. Antidiabetic Effects

There is emerging evidence that compounds related to oxazolidines can exhibit α-glucosidase inhibition, which is crucial for managing diabetes by slowing carbohydrate absorption. This property positions 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione as a potential therapeutic agent for diabetes management .

Case Studies

Comparison with Similar Compounds

Structural Comparison

Core Heterocycles:

- Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione: The target compound contains an oxazolidine-2,4-dione core (oxygen atom in the five-membered ring), whereas derivatives like those in and feature thiazolidine-2,4-dione (sulfur atom instead of oxygen).

Substituent Analysis:

- Azetidine vs. Coumarin/Arylidene Groups: The azetidine ring in the target compound is substituted with a 2,4-dimethoxyphenylpropanoyl group, enhancing steric bulk and lipophilicity. In contrast, compounds like (Z)-5-(4-methoxybenzylidene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (5g, ) incorporate coumarin-derived substituents, which confer fluorescence and π-π stacking capabilities .

- Methoxy vs. Halogen Substituents : The 2,4-dimethoxy groups in the target compound may improve solubility compared to halogenated analogs (e.g., 5k, 5h in ), but reduce electrophilicity .

Table 1: Key Structural Features

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs like 3-(azetidin-3-yl)oxazolidine-2,4-dione HCl melt at 83–85°C , while thiazolidine-2,4-diones (e.g., 5n in ) exhibit higher melting points (e.g., 210–212°C) due to hydrogen-bonding coumarin groups .

- Solubility : Methoxy groups (target compound) enhance aqueous solubility compared to halogenated derivatives (e.g., 5k, 5j in ), which are more lipophilic .

Spectral Characteristics

- ¹H NMR : The target compound’s 2,4-dimethoxyphenyl group would show aromatic protons as singlets (δ 6.5–7.5 ppm) and methoxy signals near δ 3.8–4.0 ppm, similar to (Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione .

- IR Spectroscopy : Expected carbonyl stretches (C=O) at ~1750–1800 cm⁻¹, consistent with oxazolidine-2,4-dione cores .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, the azetidine ring can be functionalized via nucleophilic acyl substitution using 3-(2,4-dimethoxyphenyl)propanoyl chloride. Subsequent cyclization with oxazolidine-2,4-dione precursors under basic conditions (e.g., NaH or K₂CO₃) is critical. Optimization includes controlling reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>70%) and purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity, with key signals for the azetidine ring (δ 3.5–4.2 ppm) and oxazolidine-dione carbonyls (δ 170–175 ppm).

- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing, as demonstrated for structurally analogous imidazolidine-diones (e.g., monoclinic P21 space group, β = 91.07°, Z = 4) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS for purity assessment and molecular ion detection (theoretical [M+H]+ calculated from exact mass).

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in sealed containers at 2–8°C, separated from oxidizers and food products.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water spray to prevent contamination .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- Laboratory Studies : Use OECD guidelines for hydrolysis (pH 4–9, 50°C), photolysis (UV light at 254 nm), and biodegradation (activated sludge assays). Measure half-lives (t₁/₂) via LC-MS/MS.

- Ecotoxicology : Assess acute toxicity in Daphnia magna (48-hour EC₅₀) and algal growth inhibition (72-hour IC₅₀). Include positive controls (e.g., reference toxicants) and statistical validation (ANOVA, p < 0.05) .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays using standardized protocols (e.g., MTT for cytotoxicity, IC₅₀ determination in triplicate).

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity (e.g., HEK293 vs. HepG2) or solvent effects (DMSO concentration ≤0.1%).

- Structural Confirmation : Verify compound identity via NMR and HRMS to rule out batch-to-batch variability .

Q. How do structural modifications at the azetidine or oxazolidine-dione moieties influence pharmacological activity?

- Methodological Answer :

- Azetidine Modifications : Introduce substituents (e.g., methyl, phenyl) to assess steric effects on target binding (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to predict affinity.

- Oxazolidine-dione Adjustments : Replace the dione with thiazolidinedione to evaluate electronic effects on antioxidant activity (e.g., DPPH radical scavenging assays).

- SAR Studies : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., COX-2) to identify critical pharmacophores .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles of this compound?

- Methodological Answer :

- Solubility Testing : Perform shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy for quantification.

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Compare degradation products to known impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.